tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate
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Overview
Description
tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a fluorocyclopentyl ring
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate” are currently unknown . This compound belongs to carboxylic acid ester derivatives, which are often used as pharmaceutical intermediates and in medical experimental research .
Mode of Action
It’s known that carbamate compounds often work by interacting with their targets and inducing changes in their function
Biochemical Pathways
Carbamate compounds are known to influence various biochemical pathways, depending on their specific targets . More research is needed to identify the specific pathways affected by this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how “this compound” interacts with its targets and exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclopentyl derivative under controlled conditions. The reaction often requires the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as tert-butyl hydroperoxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst may be employed.
Substitution: Substitution reactions often require the use of halides and a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protected amine, allowing for selective deprotection and further functionalization .
Biology: In biological research, this compound can be used to study the effects of fluorinated carbamates on biological systems. It may also be employed in the development of new pharmaceuticals and agrochemicals .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of high-performance polymers and coatings .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate
- tert-Butanesulfinamide
Comparison: Compared to similar compounds, tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate is unique due to the presence of the fluorocyclopentyl ring. This fluorinated moiety imparts distinct chemical and biological properties, making it more suitable for specific applications in drug development and materials science .
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJACCZSJXCXSE-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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